molecular formula C21H32N6O4 B070518 N-Methylphenylalanyl-prolyl-arginine CAS No. 162435-91-8

N-Methylphenylalanyl-prolyl-arginine

Cat. No.: B070518
CAS No.: 162435-91-8
M. Wt: 432.5 g/mol
InChI Key: LVCPRLFCRFDKSQ-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylphenylalanyl-prolyl-arginine (MPAR) is a peptide that has gained significant attention in the scientific research community due to its unique properties and potential applications. MPAR is a synthetic peptide that is composed of three amino acids, namely N-methylphenylalanine, proline, and arginine. This peptide has been studied extensively due to its ability to interact with specific receptors in the body and produce various biochemical and physiological effects.

Mechanism of Action

N-Methylphenylalanyl-prolyl-arginine exerts its biological effects by interacting with specific receptors in the body. It has been shown to interact with the CXCR4 receptor, which is involved in various biological processes, including cell migration, angiogenesis, and immune response. This compound binds to the CXCR4 receptor and inhibits its activity, leading to various biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have antiviral and antibacterial properties by inhibiting viral and bacterial replication. Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-Methylphenylalanyl-prolyl-arginine has several advantages for lab experiments. It is a synthetic peptide, which means it can be easily synthesized and purified. This compound also has a high binding affinity for its target receptor, which makes it an ideal tool for studying receptor-ligand interactions. However, one of the limitations of this compound is that it is a relatively new peptide, and its biological effects and mechanisms of action are not fully understood.

Future Directions

There are several future directions for N-Methylphenylalanyl-prolyl-arginine research. One of the potential applications of this compound is in drug delivery systems. This compound can be conjugated to various drugs and used as a targeting agent to deliver drugs to specific cells or tissues. Additionally, further research is needed to understand the biological effects and mechanisms of action of this compound fully. This research could lead to the development of new therapies for various diseases, including cancer, viral infections, and inflammatory disorders. Finally, the development of new synthetic peptides based on the structure of this compound could lead to the discovery of new drugs with unique biological properties.

Synthesis Methods

N-Methylphenylalanyl-prolyl-arginine can be synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acids to a resin-bound peptide chain. The N-methylphenylalanine, proline, and arginine amino acids are added in the desired order, and the peptide is cleaved from the resin using a suitable cleavage agent. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the pure this compound peptide.

Scientific Research Applications

N-Methylphenylalanyl-prolyl-arginine has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including antiviral, antibacterial, and antitumor properties. This compound has also been studied for its potential use in drug delivery systems due to its ability to interact with specific receptors in the body. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.

Properties

162435-91-8

Molecular Formula

C21H32N6O4

Molecular Weight

432.5 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C21H32N6O4/c1-24-16(13-14-7-3-2-4-8-14)19(29)27-12-6-10-17(27)18(28)26-15(20(30)31)9-5-11-25-21(22)23/h2-4,7-8,15-17,24H,5-6,9-13H2,1H3,(H,26,28)(H,30,31)(H4,22,23,25)/t15-,16-,17-/m0/s1

InChI Key

LVCPRLFCRFDKSQ-ULQDDVLXSA-N

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

SMILES

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O

162435-91-8

sequence

FPR

synonyms

D-MePhe-Pro-Arg-H
MePhe-Pro-Arg
N-methylphenylalanyl-prolyl-arginine

Origin of Product

United States

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